Cas no 257879-35-9 (PKCβ inhibitor 1)

PKCβ inhibitor 1 structure
PKCβ inhibitor 1 structure
Nome do Produto:PKCβ inhibitor 1
N.o CAS:257879-35-9
MF:C24H21N5O2
MW:411.455844640732
MDL:MFCD22124896
CID:852122
PubChem ID:6419755

PKCβ inhibitor 1 Propriedades químicas e físicas

Nomes e Identificadores

    • PKCβ Inhibitor
    • 3-anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione
    • Inhibitor
    • PKC&beta
    • PKCβ inhibitor 1
    • 3-(1-(3-imidazol-1-ylpropyl)1h-indol-3-yl)-4-anilino-1h-pyrrole-2,5-dione
    • 3-[1-(3-Imidazol-1-yl-propyl)-1H-indol-3-yl]-4-phenylamino-pyrrole-2,5-dione
    • 3-(1-(3-(1H-imidazol-1-yl)propyl)-1H-indol-3-yl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione
    • PKCbeta inhibitor 1
    • AS-78129
    • 1H-Pyrrole-2,5-dione, 3-(1-(3-(1H-imidazol-1-yl)propyl)-1H-indol-3-yl)-4-(phenylamino)-
    • DTXSID20423555
    • PKC? Inhibitor
    • DB-347354
    • J-016132
    • 3-Anilino-4-(1-(3-imidazol-1-ylpropyl)indol-3-yl)pyrrole-2,5-dione
    • DTXCID40374393
    • UNII-E54BTB52GP
    • PKC
    • PKC.BETA. INHIBITOR 1
    • CHEBI:94140
    • GTPL6025
    • PKC beta Inhibitor
    • K00248
    • SDCCGSBI-0086705.P003
    • HMS3229K09
    • CHEMBL366266
    • PKCss inhibitor
    • PKC.BETA. INHIBITOR
    • HY-13335
    • BRD-K89687904-001-01-8
    • 257879-35-9
    • PKC beta
    • D94300
    • 3-(1-(3-Imidazol-1-ylpropyl)-1H-indol-3-yl)-4-anilino-1H-pyrrole-2,5-dione
    • PKC inhibitor 1
    • A inhibitor 1
    • 3-(1-(3-(1H-Imidazol-1-yl)propyl)-1H-indol-3-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione
    • 3-{1-[3-(1H-imidazol-1-yl)propyl]-1H-indol-3-yl}-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione
    • E54BTB52GP
    • CS-0003197
    • Q27088403
    • PKC?? inhibitor 1
    • CCG-206785
    • SCHEMBL7841474
    • PKCbeta Inhibitor
    • BDBM50153461
    • AKOS040759380
    • MDL: MFCD22124896
    • Inchi: InChI=1S/C24H21N5O2/c30-23-21(22(24(31)27-23)26-17-7-2-1-3-8-17)19-15-29(20-10-5-4-9-18(19)20)13-6-12-28-14-11-25-16-28/h1-5,7-11,14-16H,6,12-13H2,(H2,26,27,30,31)
    • Chave InChI: KIWODJBCHRADND-UHFFFAOYSA-N
    • SMILES: O=C1C(NC2=CC=CC=C2)=C(C3=CN(C4=CC=CC=C34)CCCN5C=CN=C5)C(N1)=O

Propriedades Computadas

  • Massa Exacta: 411.16952493g/mol
  • Massa monoisotópica: 411.16952493g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 31
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 717
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 81Ų
  • XLogP3: 2.8

PKCβ inhibitor 1 Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
ChemScence
CS-0003197-5mg
PKCβ inhibitor 1
257879-35-9 98.21%
5mg
$800.0 2022-04-27
MedChemExpress
HY-13335-10mg
PKCβ inhibitor 1
257879-35-9 99.40%
10mg
¥7200 2024-07-20
eNovation Chemicals LLC
Y1055157-25mg
PKCß Inhibitor
257879-35-9 98%
25mg
$255 2024-06-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8376-5 mg
PKCβ inhibitor 1
257879-35-9 100.00%
5mg
¥7356.00 2022-02-28
S e l l e c k ZHONG GUO
S0794-5mg
PKCβ inhibitor 1
257879-35-9
5mg
RMB6691.77 2021-07-13
S e l l e c k ZHONG GUO
S0794-25mg
PKCβ inhibitor 1
257879-35-9
25mg
RMB20229.82 2021-07-13
eNovation Chemicals LLC
Y1055157-100mg
PKCß Inhibitor
257879-35-9 98%
100mg
$505 2024-06-05
Cooke Chemical
M7177158-500μg
PKCβinhibitor1
257879-35-9 ≥98%
500μg
RMB 1543.20 2025-02-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8376-1 mg
PKCβ inhibitor 1
257879-35-9 100.00%
1mg
¥2437.00 2022-02-28
eNovation Chemicals LLC
Y1055157-250mg
PKCß Inhibitor
257879-35-9 98%
250mg
$1090 2024-06-05

Recomendar Artigos

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:257879-35-9)PKCβ inhibitor 1
A935942
Pureza:99%
Quantidade:250mg
Preço ($):808.0